N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide
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Description
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H15F3N4O3 and its molecular weight is 416.36. The purity is usually 95%.
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Biological Activity
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
The molecular structure of this compound can be described as follows:
Property | Value |
---|---|
Molecular Formula | C17H16F3N3O2 |
Molecular Weight | 357.33 g/mol |
LogP | 3.12 |
Polar Surface Area | 63.41 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Research indicates that the biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. The oxadiazole moiety is known to enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Anticancer Activity
In Vitro Studies:
Several studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance, it has shown significant antiproliferative effects against MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Case Study:
A notable study published in Molecules explored a series of oxadiazole derivatives, including our compound of interest. The results indicated that compounds with similar structural features exhibited IC50 values ranging from 0.05 to 0.15 μM against MDA-MB-231 cells under hypoxic conditions, suggesting enhanced potency compared to traditional chemotherapeutics like doxorubicin (IC50 = 0.60 μM) .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by various substituents on the phenyl ring and the oxadiazole group. Preliminary SAR studies suggest that:
- Trifluoromethyl Group: Enhances lipophilicity and membrane permeability.
- Oxadiazole Ring: Contributes to the compound's ability to interact with DNA and inhibit topoisomerase activity.
- Phenyl Substituents: Modifications on the phenyl ring can lead to varied biological activities, influencing both potency and selectivity towards cancer cells.
Toxicity and Side Effects
While the compound demonstrates promising anticancer activity, it is essential to evaluate its toxicity profile. Preliminary assessments indicate that it exhibits lower cytotoxicity towards normal cells (e.g., Vero cells) compared to cancerous cells, suggesting a degree of selectivity that is favorable for therapeutic applications.
Properties
IUPAC Name |
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O3/c21-20(22,23)15-9-5-4-8-14(15)17(29)24-19-26-25-18(30-19)12-10-16(28)27(11-12)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,24,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNCFZIIMSMBDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.